molecular formula C15H15NO4S B11639026 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzenesulfonamide

Cat. No.: B11639026
M. Wt: 305.4 g/mol
InChI Key: XJAZFJJFMDXYGF-UHFFFAOYSA-N
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Description

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin ring, which is a bicyclic structure containing oxygen atoms, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with different alkyl or aryl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions are various N-substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c17-21(18,13-6-2-1-3-7-13)16-10-12-11-19-14-8-4-5-9-15(14)20-12/h1-9,12,16H,10-11H2

InChI Key

XJAZFJJFMDXYGF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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